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Compound of Interest

Compound Name: Org 25543 hydrochloride

Cat. No.: B1662644 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological and

biochemical characterization of Org 25543 hydrochloride, a potent and selective inhibitor of

the glycine transporter 2 (GlyT2). The information presented herein is a synthesis of publicly

available research, intended to serve as a comprehensive resource for professionals in the

fields of neuroscience and drug discovery.

Introduction
Org 25543 hydrochloride, with the chemical name N-[[1-

(Dimethylamino)cyclopentyl]methyl]-3,5-dimethoxy-4-(phenylmethoxy)benzamide

hydrochloride, is a small molecule inhibitor of the glycine transporter 2 (GlyT2). GlyT2 plays a

crucial role in regulating glycine levels in the synapse, thereby modulating glycinergic

neurotransmission, which is predominantly inhibitory in the spinal cord and brainstem. The

pharmacological blockade of GlyT2 has been identified as a potential therapeutic strategy for

the management of chronic pain. Org 25543 has been instrumental in preclinical studies aimed

at validating this therapeutic approach. This document details the in vitro properties of Org

25543, including its binding affinity, mechanism of action, and the experimental protocols used

for its characterization.

Mechanism of Action
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Org 25543 is a potent and selective inhibitor of GlyT2. It exhibits high selectivity for GlyT2 over

the glycine transporter 1 (GlyT1)[1]. Studies have demonstrated that Org 25543 acts as a non-

competitive inhibitor of glycine transport[1]. This suggests that it does not bind to the same site

as the substrate, glycine.

Recent evidence points towards an allosteric mechanism of inhibition, where Org 25543 binds

to a site distinct from the substrate-binding pocket. Molecular dynamics simulations and

mutagenesis studies have proposed that the most likely binding site for Org 25543 is a lipid-

accessible allosteric site on the GlyT2 protein. Furthermore, it has been shown that cholesterol,

a component of the cell membrane, can form specific interactions with the inhibitor-bound

transporter, creating an allosteric network of regulatory sites.

The binding of Org 25543 is characterized by a slow off-rate, leading to observations of

irreversible or "biologically irreversible" inhibition in some experimental settings. This prolonged

engagement with the transporter is a key feature of its pharmacological profile.

Quantitative Pharmacological Data
The in vitro potency and binding characteristics of Org 25543 have been determined using

various experimental techniques. The following tables summarize the key quantitative data

from the literature.

Table 1: Inhibitory Potency of Org 25543
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Assay Type
Cell
Line/System

Parameter Value (nM) Reference

[³H]Glycine

Uptake

hGlyT2-

expressing CHO

cells

IC₅₀ 16 [2]

[³H]Glycine

Uptake

GlyT2-

expressing COS-

7 cells

IC₅₀ 17.7 ± 4.6

[³H]Glycine

Uptake

GlyT2-

expressing

HEK293 cells

IC₅₀ ~20

FLIPR

Membrane

Potential

rGlyT2-HEK cell

line
IC₅₀ 31 ± 6 [2]

Table 2: Binding Kinetics and Affinity of Org 25543 for GlyT2

Assay Type Parameter Value Unit Reference

MS Binding

Assay
Kd 7.45 nM [2]

MS Binding

Assay
kon 1.01 x 10⁶ M⁻¹s⁻¹ [2]

MS Binding

Assay
koff 7.07 x 10⁻³ s⁻¹ [2]

Experimental Protocols
This section provides an overview of the methodologies commonly employed for the in vitro

characterization of Org 25543.

Cell Culture and Transfection (Example: COS-7 cells)
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Cell Culture: COS-7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM)

supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin

(100 µg/mL). Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Transfection: For expression of GlyT2, COS-7 cells are seeded in appropriate culture

vessels (e.g., 24-well plates) to reach 50-80% confluency on the day of transfection. Plasmid

DNA encoding human or rodent GlyT2 is transfected into the cells using a suitable

transfection reagent (e.g., lipid-based reagents). The cells are then incubated for 24-48

hours to allow for protein expression before being used in subsequent assays.

[³H]Glycine Uptake Assay
This assay measures the ability of a compound to inhibit the uptake of radiolabeled glycine into

cells expressing GlyT2.

Cell Preparation: GlyT2-expressing cells (e.g., transfected HEK293 or COS-7 cells) are

seeded in 96-well plates and grown to confluency.

Assay Procedure:

The cell culture medium is removed, and the cells are washed with a pre-warmed Krebs-

Ringer-HEPES (KRH) buffer (pH 7.4).

Cells are pre-incubated with varying concentrations of Org 25543 or vehicle control in

KRH buffer for a specified time (e.g., 20 minutes) at 37°C.

The uptake reaction is initiated by adding KRH buffer containing a fixed concentration of

[³H]glycine.

After a short incubation period (e.g., 10-20 minutes) at 37°C, the uptake is terminated by

rapidly washing the cells with ice-cold KRH buffer.

The cells are lysed, and the intracellular radioactivity is measured using a scintillation

counter.

Data Analysis: The IC₅₀ value is determined by plotting the percentage of inhibition of

[³H]glycine uptake against the logarithm of the Org 25543 concentration and fitting the data
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to a sigmoidal dose-response curve.

Two-Electrode Voltage Clamp (TEVC) in Xenopus
Oocytes
This electrophysiological technique is used to measure the currents associated with glycine

transport and the effect of inhibitors.

Oocyte Preparation:Xenopus laevis oocytes are harvested and injected with cRNA encoding

GlyT2. The oocytes are then incubated for 2-5 days to allow for protein expression.

Electrophysiological Recording:

An oocyte is placed in a recording chamber and perfused with a recording solution (e.g.,

ND96).

The oocyte is impaled with two microelectrodes filled with 3 M KCl, one for voltage

sensing and one for current injection.

The membrane potential is clamped at a holding potential (e.g., -60 mV).

Glycine is applied to the oocyte to elicit an inward current mediated by GlyT2.

Org 25543 is co-applied with glycine to measure its inhibitory effect on the glycine-induced

current.

Data Analysis: The inhibition of the glycine-induced current by Org 25543 is used to

determine its potency and to study the kinetics of inhibition and reversibility.

Mass Spectrometry (MS) Binding Assay
This assay directly measures the binding of Org 25543 to GlyT2 in cell membranes.

Membrane Preparation: Cell membranes are prepared from HEK293 cells overexpressing

GlyT2. This typically involves cell lysis, homogenization, and centrifugation to isolate the

membrane fraction.

Binding Reaction:
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GlyT2-containing membranes are incubated with a fixed concentration of Org 25543 in an

appropriate assay buffer. For competition assays, varying concentrations of a test

compound are included.

The reaction is incubated to allow binding to reach equilibrium.

Separation and Quantification:

The membrane-bound Org 25543 is separated from the unbound compound by rapid

filtration through a filter plate.

The amount of bound Org 25543 is quantified by liquid chromatography-tandem mass

spectrometry (LC-MS/MS).

Data Analysis: Saturation binding experiments are used to determine the Kd and Bmax.

Competition binding assays are used to determine the Ki of other ligands. Kinetic

experiments (association and dissociation) are used to determine the kon and koff rates.

Visualizations
The following diagrams illustrate the proposed mechanism of action and experimental

workflows for the in vitro characterization of Org 25543.

GlyT2 Glycine (intracellular)Transport

Glycine (extracellular)

Binds to
substrate site

Org 25543

Binds to
allosteric site

Cholesterol

Modulates
inhibitor binding

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662644?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Allosteric inhibition of GlyT2 by Org 25543.
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Caption: Workflow for the [³H]Glycine Uptake Assay.
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Caption: Workflow for Two-Electrode Voltage Clamp (TEVC).
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Caption: Workflow for the MS Binding Assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1662644#in-vitro-characterization-of-org-25543-
hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/product/b1662644#in-vitro-characterization-of-org-25543-hydrochloride
https://www.benchchem.com/product/b1662644#in-vitro-characterization-of-org-25543-hydrochloride
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1662644?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662644?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

